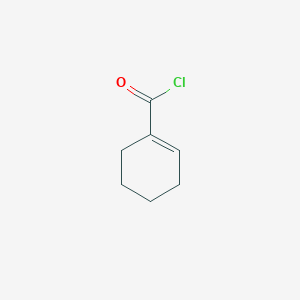

1-Cyclohexenecarbonyl chloride

Overview

Description

1-Cyclohexenecarbonyl chloride is a chemical compound that can be derived from cyclohexene, a six-membered ring with one double bond. It is an intermediate that can be used in various chemical reactions to synthesize other compounds, including those with potential pharmacological activities.

Synthesis Analysis

The synthesis of derivatives of cyclohexene, such as 1-cyclohexenecarbonyl chloride, can be achieved through various methods. For instance, the palladium-catalyzed arylboration of 1,4-cyclohexadienes is a method that allows for the creation of functionalized 1,3-disubstituted cyclohexanes, which could be further modified to produce 1-cyclohexenecarbonyl chloride . Additionally, the reaction of chromyl chloride with cyclohexene can lead to the formation of α-chloro carbonyl compounds, which may be relevant to the synthesis of 1-cyclohexenecarbonyl chloride .

Molecular Structure Analysis

The molecular structure of compounds related to 1-cyclohexenecarbonyl chloride can be complex. For example, the structure of a cadmium chloride complex with a cyclohexyl moiety has been determined by single crystal X-ray methods, indicating that cyclohexyl derivatives can form stable complexes with metals . The structure of 2-(cyclohexa-1,4-dienyl)-2-(4-methoxyphenyl)-N,N-dimethylethanaminium chloride shows that the cyclohexadiene ring can be almost planar and form dihedral angles with other parts of the molecule .

Chemical Reactions Analysis

1-Cyclohexenecarbonyl chloride can undergo various chemical reactions. For example, cyclohexene can react with carbon disulfide in the presence of a catalyst to form cyclic thiocarbonates . Additionally, cyclohexene can be involved in the formation of unusual metallocyclic compounds, as seen in the inadvertent synthesis of a compound with cyclohexa-1,4-diene and dimethylarsenic groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-cyclohexenecarbonyl chloride would be influenced by its functional groups. The presence of the carbonyl and chloride groups would affect its reactivity, boiling point, solubility, and other physical properties. While the papers provided do not directly discuss the properties of 1-cyclohexenecarbonyl chloride, they do provide insights into the properties of related cyclohexene derivatives. For instance, the reactivity of cyclohexene with chromyl chloride suggests that the double bond in cyclohexene is reactive towards electrophilic chlorination .

Scientific Research Applications

Copolymerization with Carbon Dioxide 1-Cyclohexenecarbonyl chloride, closely related to cyclohexene oxide, is used in polymerization reactions. For example, cyclohexene oxide has been copolymerized with carbon dioxide to produce aliphatic polycarbonates, using supercritical carbon dioxide both as a solvent and reactant. A specific CO2-soluble catalyst, chromium porphyrin, was utilized, yielding copolymers predominantly consisting of carbonate linkages, demonstrating high efficiency in the polymerization process (Mang et al., 2000).

Catalyzed Friedel-Crafts Acylation The acylation of cyclohexene derivatives with acyl chlorides, closely related to 1-Cyclohexenecarbonyl chloride, has been investigated using metal cation-exchanged montmorillonite catalysts. These catalysts proved to be recyclable, indicating their potential for sustainable and cost-effective applications in chemical synthesis (Nishimura et al., 2004).

Palladium-Catalyzed Synthesis Palladium-catalyzed reactions involving cyclohexene derivatives have been explored for the synthesis of bioactive molecules and natural products. The selective arylboration of unconjugated dienes facilitated the efficient synthesis of 1,3-disubstituted cyclohexanes, highlighting the versatile applications of cyclohexene derivatives in drug molecule synthesis (Pang et al., 2019).

Safety And Hazards

properties

IUPAC Name |

cyclohexene-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXARPLABDJXAQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189821 | |

| Record name | 1-Cyclohexenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexenecarbonyl chloride | |

CAS RN |

36278-22-5 | |

| Record name | 1-Cyclohexenecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036278225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide](/img/structure/B107361.png)